molecular formula C15H18N2O B11872177 Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- CAS No. 32226-69-0

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

Cat. No.: B11872177
CAS No.: 32226-69-0
M. Wt: 242.32 g/mol
InChI Key: ZSQDIESIQHUWMQ-UHFFFAOYSA-N
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Description

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- is a compound that belongs to the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound features a quinoline core with a 4-(2-(1-pyrrolidinyl)ethoxy) substituent, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-(2-(1-pyrrolidinyl)ethoxy)-quinoline, can be achieved through various methods. One common approach involves the use of transition-metal-free synthesis, where a carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate adds to nitrobenzenes to form σH-adducts. These adducts, in the presence of pivaloyl chloride and triethylamine, are converted into 3-(1-pyrrolidinyl)quinolines or 3-(1-pyrrolidinyl)quinoline 1-oxides . Another method includes the use of microwave irradiation, clay catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound promotion, and photocatalytic synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and sustainable methods. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline 1-oxides, reduced quinoline derivatives, and substituted quinolines with various functional groups .

Mechanism of Action

The mechanism of action of quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to bind to various biological targets, such as enzymes and receptors, leading to its bioactive effects. The pyrrolidinyl substituent enhances its binding affinity and selectivity, contributing to its overall biological activity .

Properties

CAS No.

32226-69-0

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)quinoline

InChI

InChI=1S/C15H18N2O/c1-2-6-14-13(5-1)15(7-8-16-14)18-12-11-17-9-3-4-10-17/h1-2,5-8H,3-4,9-12H2

InChI Key

ZSQDIESIQHUWMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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